molecular formula C14H18N2O3 B10810833 (4-acetamidophenyl) piperidine-1-carboxylate

(4-acetamidophenyl) piperidine-1-carboxylate

Cat. No.: B10810833
M. Wt: 262.30 g/mol
InChI Key: YSEVVXWMFVPJDE-UHFFFAOYSA-N
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Description

(4-Acetamidophenyl) piperidine-1-carboxylate is an organic compound that features a piperidine ring substituted with a 4-acetamidophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-acetamidophenyl) piperidine-1-carboxylate typically involves the reaction of 4-acetamidophenol with piperidine-1-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamido group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

(4-Acetamidophenyl) piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-acetamidophenyl) piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    (4-Aminophenyl) piperidine-1-carboxylate: Similar structure but with an amino group instead of an acetamido group.

    (4-Methylphenyl) piperidine-1-carboxylate: Similar structure but with a methyl group instead of an acetamido group.

Uniqueness: (4-Acetamidophenyl) piperidine-1-carboxylate is unique due to the presence of the acetamido group, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and potentially useful in specific applications.

Properties

Molecular Formula

C14H18N2O3

Molecular Weight

262.30 g/mol

IUPAC Name

(4-acetamidophenyl) piperidine-1-carboxylate

InChI

InChI=1S/C14H18N2O3/c1-11(17)15-12-5-7-13(8-6-12)19-14(18)16-9-3-2-4-10-16/h5-8H,2-4,9-10H2,1H3,(H,15,17)

InChI Key

YSEVVXWMFVPJDE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC(=O)N2CCCCC2

Origin of Product

United States

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